5-[2-(2,4-dinitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound known for its unique chemical structure and properties. This compound is a derivative of hydrazine and is characterized by the presence of a dinitrophenyl group and a diazinane trione moiety. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE typically involves the reaction of 2,4-dinitrophenylhydrazine with appropriate aldehydes or ketones. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various hydrazone derivatives, which can be further utilized in different chemical applications .
Scientific Research Applications
5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE involves the formation of hydrazone derivatives through nucleophilic addition to carbonyl groups. This reaction is followed by the elimination of water, resulting in the formation of a stable hydrazone product. The compound’s biological activities are attributed to its ability to interact with cellular targets, disrupting normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 5-Diethylamino-2-{[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]methyl}phenol
- (Z)-3-[2-(2,4-Dinitrophenyl)hydrazin-1-ylidene]isobenzofuran-1(3H)-one
Uniqueness
5-[2-(2,4-DINITROPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable hydrazone derivatives makes it particularly valuable in organic synthesis and analytical chemistry .
Properties
Molecular Formula |
C10H6N6O7 |
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Molecular Weight |
322.19 g/mol |
IUPAC Name |
5-[(2,4-dinitrophenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H6N6O7/c17-8-7(9(18)12-10(19)11-8)14-13-5-2-1-4(15(20)21)3-6(5)16(22)23/h1-3H,(H3,11,12,17,18,19) |
InChI Key |
GJANRIRECMHQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
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